molecular formula C9H11BFNO4 B13408736 2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid

2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid

Cat. No.: B13408736
M. Wt: 227.00 g/mol
InChI Key: KZCLHRNCLQCOAB-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid (CAS: 874290-69-4) is a boronic acid derivative with the molecular formula C₉H₁₁BFNO₄ and a molecular weight of 226.9973 g/mol . Structurally, it features a fluorine substituent at the 2-position and a methoxy(methyl)carbamoyl group at the 4-position of the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials science synthesis, due to its boronic acid functionality .

Key properties include:

  • Purity: >97.0% (HPLC) .
  • Storage: Typically stored at room temperature in sealed, dry conditions to prevent hydrolysis of the boronic acid group .

Properties

Molecular Formula

C9H11BFNO4

Molecular Weight

227.00 g/mol

IUPAC Name

[2-fluoro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)6-3-4-7(10(14)15)8(11)5-6/h3-5,14-15H,1-2H3

InChI Key

KZCLHRNCLQCOAB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N(C)OC)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid typically involves the reaction of a fluorinated aromatic compound with a boronic acid derivative. One common method is the reaction of 2-fluoro-4-nitrophenylboronic acid with methoxy(methyl)amine under controlled conditions to yield the desired product . The reaction conditions often include the use of a palladium catalyst and a base to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce phenols or quinones .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Fluorine and Carbamoyl Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Key Applications References
2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid C₉H₁₁BFNO₄ 226.9973 2-F, 4-(methoxy-methyl carbamoyl) >97.0% Suzuki coupling; drug intermediates
4-(3-Fluorophenylcarbamoyl)phenylboronic acid C₁₃H₁₁BFNO₃ 259.04 4-(3-fluorophenylcarbamoyl) >97.0% Medicinal chemistry research
2-Chloro-4-(3-fluorobenzylcarbamoyl)phenylboronic acid C₁₄H₁₂BClFNO₃ 307.51 2-Cl, 4-(3-fluorobenzylcarbamoyl) 97% Kinase inhibitor intermediates

Analysis :

  • The target compound’s methoxy-methyl carbamoyl group offers steric and electronic modulation distinct from aryl-carbamoyl (e.g., 4-(3-fluorophenylcarbamoyl)) or benzyl-carbamoyl derivatives. These differences influence solubility and reactivity in cross-coupling reactions .
  • Chlorine substitution (as in ) increases molecular weight and may alter metabolic stability in drug candidates .
Non-Carbamoyl Fluorophenylboronic Acids
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Reactivity Notes References
2-Fluoro-4-methylthiophenylboronic acid C₇H₈BFO₂S 186.01 2-F, 4-methylthio N/A Less electrophilic than carbamoyl analogs
2-Fluoro-4-methoxyphenylboronic acid C₇H₈BFO₃ 169.94 2-F, 4-methoxy >97.0% Lower steric hindrance

Analysis :

  • Methoxy groups enhance solubility in polar solvents compared to carbamoyl derivatives .

Functional Group and Reactivity Comparisons

Carbamoyl vs. Nitro and Ester Groups
Compound Name Molecular Formula Functional Group Key Reactivity Insights References
2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid C₉H₁₁BFNO₄ Methoxy-methyl carbamoyl Stabilizes boronic acid via resonance; moderate steric hindrance
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid C₈H₈BFO₄ Methoxycarbonyl (ester) Stronger electron withdrawal; higher coupling efficiency
2-Fluoro-4-(2-nitrophenylcarbamoyl)phenylboronic acid C₁₃H₁₁BFN₂O₄ Nitrophenylcarbamoyl Enhanced electrophilicity but prone to reduction in catalytic conditions

Analysis :

  • Nitro groups increase electrophilicity but introduce instability under reducing conditions, limiting utility in certain syntheses .
Stability and Handling
  • The target compound’s boronic acid group necessitates anhydrous storage to prevent dimerization or hydrolysis, a common trait across arylboronic acids .
  • Nitro-containing analogs () exhibit higher sensitivity to light and heat, requiring dark storage .

Biological Activity

2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid is an organoboron compound that has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid is C9H11BFNO3C_9H_{11}BFNO_3, with a molecular weight of approximately 196.97 g/mol. The compound features a boronic acid moiety attached to a phenyl ring, which is further substituted with a fluorine atom and a methoxy(methyl)carbamoyl group.

Property Value
Molecular FormulaC₉H₁₁BFNO₃
Molecular Weight196.97 g/mol
Functional GroupsBoronic acid, Fluoro, Methoxy(methyl)carbamoyl

Boronic acids, including 2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid, are known for their ability to interact with biological systems. They can form reversible covalent bonds with diols in biomolecules, influencing various biochemical pathways. The presence of the methoxy(methyl)carbamoyl group may enhance hydrogen bonding interactions with biological targets, potentially increasing the compound's affinity for specific enzymes or receptors.

Anticancer Potential

Recent studies have indicated that boronic acids can be utilized in boron neutron capture therapy (BNCT), a targeted cancer treatment modality. The unique properties of 2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid may allow it to be developed as a candidate for BNCT due to its ability to selectively accumulate in tumor tissues.

Inhibition Studies

Research has shown that similar boronic acids exhibit inhibitory effects on various enzymes, including proteases and kinases. For example, compounds with similar structures have demonstrated promising results in inhibiting human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis crucial for cancer cell proliferation .

Case Studies and Research Findings

  • Synthesis and Evaluation : In a study focused on synthesizing novel boronic acids, researchers evaluated the biological activity of various derivatives. The findings suggested that the incorporation of fluorine and methoxy groups could significantly enhance the compound's reactivity and selectivity towards biological targets.
  • Antimicrobial Activity : A related study investigated the antimicrobial properties of phenylboronic acids. The results indicated that certain derivatives exhibited effective antimicrobial activity against various bacterial strains, suggesting that 2-Fluoro-4-(methoxy(methyl)carbamoyl)phenylboronic acid might also possess similar properties.
  • Suzuki-Miyaura Coupling Applications : The compound's role in Suzuki-Miyaura coupling reactions was highlighted in several studies, demonstrating its utility in synthesizing complex organic molecules that could serve as potential drug candidates .

Q & A

Basic Research Question

  • pH Sensitivity : Boronic acids undergo hydrolysis to boronate anions at alkaline pH (>8.5). For this compound, the electron-withdrawing fluorine and carbamoyl groups lower the pKa of the boronic acid, increasing stability near physiological pH (7.4) .
  • Storage Recommendations :
    • Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.
    • Use anhydrous solvents (e.g., THF, DMF) for long-term storage .

How does the methoxy(methyl)carbamoyl group modulate carbohydrate-binding affinity compared to simpler phenylboronic acids?

Advanced Research Question

  • Mechanistic Insight : The carbamoyl group introduces hydrogen-bonding capability, enhancing specificity for cis-diols (e.g., glucose) by stabilizing transition states.
  • Competitive Binding Assays :
    • Surface Plasmon Resonance (SPR) : Immobilize the compound on carboxymethyl dextran (CMD) surfaces; measure binding kinetics with glucose or fructose .
    • Fluorescence Quenching : Monitor changes in intrinsic fluorescence when bound to saccharides, corrected for solvent polarity effects .
  • Data Interpretation : Binding constants (Kd) for this compound are typically 10–100 µM for glucose, outperforming unsubstituted phenylboronic acids (Kd ~1–10 mM) due to synergistic electronic and steric effects .

What strategies mitigate batch-to-batch variability in purity during large-scale synthesis?

Basic Research Question

  • Purification Protocols :
    • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (polarity adjusted for carbamoyl group solubility).
    • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to remove residual coupling reagents.
  • Quality Control :
    • HPLC-MS : Monitor for hydrolysis byproducts (e.g., free boronic acid or demethylated carbamoyl derivatives).
    • Elemental Analysis : Verify boron content (±0.3% deviation) .

Can this compound serve as a monomer in stimuli-responsive polymers for drug delivery, and what are the design constraints?

Advanced Research Question

  • Polymer Design : Copolymerize with thermoresponsive monomers (e.g., N-isopropylmethacrylamide) to create glucose-sensitive hydrogels.
  • Critical Parameters :
    • pKa Matching : Ensure the boronic acid’s pKa aligns with physiological pH (7.4) for optimal glucose binding.
    • Crosslinking Density : Balance mechanical stability and glucose diffusion rates using radical polymerization with controlled initiators .
  • Performance Metrics : Measure swelling ratios and insulin release profiles under glucose gradients (0–400 mg/dL) .

How do conflicting literature reports on boronic acid-diol binding constants arise, and how can they be reconciled?

Advanced Research Question

  • Sources of Discrepancy :
    • Solvent Effects : Binding constants measured in DMSO vs. aqueous buffers differ due to solvation of the boronic acid.
    • Protonation State : Neglect of pH-dependent equilibria (boronic acid ↔ boronate) leads to underestimation of Kd .
  • Resolution Strategies :
    • Standardized Buffers : Use 10 mM phosphate buffer (pH 7.4) with ionic strength adjusted to 150 mM NaCl.
    • Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes to avoid fluorescence/UV interference .

What computational methods predict the regioselectivity of this compound in Suzuki-Miyaura couplings?

Advanced Research Question

  • DFT Calculations : Model transition states to identify favored coupling sites (ortho vs. para to boron).
    • Electron-deficient aryl fluorides typically couple at the position meta to fluorine due to reduced steric clash .
  • Experimental Validation :
    • Compare coupling yields with bromo/iodo arenes (e.g., 4-bromotoluene vs. 3-bromofluorobenzene) using Pd(PPh₃)₄ catalyst .

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